molecular formula C8H6ClFO4S B1422603 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid CAS No. 1242339-88-3

3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid

Cat. No. B1422603
CAS RN: 1242339-88-3
M. Wt: 252.65 g/mol
InChI Key: LJWWWHXBINZZCP-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .


Synthesis Analysis

The synthesis of similar compounds often involves the use of chlorosulfonyl isocyanate (CSI) in organic synthesis . CSI displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides etc .


Molecular Structure Analysis

While specific structural information for “3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid” is not available, chlorosulfuric acid, a related compound, is a tetrahedral molecule .


Chemical Reactions Analysis

Chlorosulfonyl isocyanate (CSI) is known to react with various functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides etc . It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .

Scientific Research Applications

  • Environmental Microbiology :

    • A study demonstrated the use of fluorinated compounds like 6-fluoro-3-methylphenol in detecting aromatic metabolites from m-cresol in a methanogenic consortium, suggesting applications in environmental microbiology and wastewater treatment (Londry & Fedorak, 1993).
  • Organic Synthesis :

    • Fluorinated benzoic acids have been used as intermediates in the synthesis of herbicides, highlighting their utility in chemical synthesis (Zhou Yu, 2002).
    • Another study focused on 4-Chloro-2-fluoro-5-nitrobenzoic acid, illustrating its use as a building block for synthesizing various nitrogenous heterocycles, which are important in drug discovery (Křupková et al., 2013).
  • Pharmaceutical Research :

    • Research on 3-borono-5-fluorobenzoic acid, an intermediate structurally similar to 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid, showed its application in the synthesis of natural products and organic materials (Sun Hai-xia et al., 2015).
    • A study highlighted the utility of fluorobenzoic acid derivatives in the creation of novel pharmaceutical compounds with anti-lung cancer activity (Hammam et al., 2005).
  • Chemical Sensing and Environmental Monitoring :

    • Research demonstrated the application of fluorobenzoic acids in chemical sensing, specifically in detecting Al3+ ions, with potential for use in environmental monitoring (Xingpei Ye et al., 2014).

Safety and Hazards

The safety data sheet for 3-(Chlorosulfonyl)benzoic acid indicates that it causes serious eye irritation and is harmful to aquatic life . It’s important to handle such chemicals with appropriate personal protective equipment .

Future Directions

While specific future directions for “3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid” are not available, research into the use of chlorosulfonyl isocyanate (CSI) in organic synthesis continues to be an active area of study . The development of new synthetic methods and applications for these types of compounds is a potential area of future research .

properties

IUPAC Name

3-chlorosulfonyl-4-fluoro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-4-2-5(8(11)12)3-6(7(4)10)15(9,13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWWWHXBINZZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237748
Record name 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1242339-88-3
Record name 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242339-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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